REACTION_CXSMILES
|
[O:1]([CH2:8][C:9]([NH2:11])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Cl:12][S:13](O)(=[O:15])=[O:14]>ClCCl>[Cl:12][S:13]([C:5]1[CH:6]=[CH:7][C:2]([O:1][CH2:8][C:9]([NH2:11])=[O:10])=[CH:3][CH:4]=1)(=[O:15])=[O:14]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)CC(=O)N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 10 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Dichloromethane was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Residual material was poured on chopped ice
|
Type
|
FILTRATION
|
Details
|
Solid was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
ClS(=O)(=O)C1=CC=C(OCC(=O)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |